molecular formula C20H14N6O2S B2713665 N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1203250-92-3

N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2713665
CAS No.: 1203250-92-3
M. Wt: 402.43
InChI Key: LPPSQRAHLOJQLH-UHFFFAOYSA-N
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Description

The compound “N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is a novel derivative of imidazo[1,2-a]pyridine . It has been synthesized and investigated for its antimicrobial potency against a panel of bacterial and fungal pathogens .


Synthesis Analysis

The compound was synthesized by reacting furan imidazolyl ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . The reaction of the resulting carbothioamides with hydrazonyl chlorides in ethanol with triethylamine at reflux produced 1,3-thiazole derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of furan imidazolyl ketone with N-arylthiosemicarbazide to produce carbothioamides, followed by reaction with hydrazonyl chlorides to produce 1,3-thiazole derivatives .

Scientific Research Applications

Synthesis and Insecticidal Activity

Studies on the synthesis of various heterocycles, such as thiazoles and benzo[d]imidazole derivatives, have shown promising insecticidal properties against specific pests like the cotton leafworm, Spodoptera littoralis. The development of these compounds involves intricate synthetic pathways, showcasing their potential in agricultural applications for pest management (Fadda et al., 2017).

Antimicrobial and Anticancer Activities

Compounds incorporating elements of the structure similar to "N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide" have been evaluated for their antimicrobial and anticancer activities. Pyridine, thioamide, and thiazole derivatives synthesized from chalcone backbones exhibited significant cytotoxicity against cancer cell lines, such as breast MCF-7 and colon HCT-116, suggesting their potential in medicinal chemistry for developing new cancer treatments (Zaki et al., 2018).

Anticonvulsant Activities

The exploration of alpha-acetamido-N-benzylacetamide derivatives with heterocyclic groups has revealed outstanding anticonvulsant properties. Such compounds have shown to offer protection against seizures in animal models, indicating their potential application in the development of new antiepileptic drugs (Kohn et al., 1993).

Anti-Microbial and Anti-Fungal Activities

Novel thiazole derivatives synthesized with specific moieties have demonstrated significant anti-bacterial and anti-fungal activities. This highlights the compound's potential applications in discovering new antimicrobial agents to combat resistant strains of bacteria and fungi (Saravanan et al., 2010).

Antitumor Evaluation

Certain heterocyclic compounds similar in structure to "this compound" have been synthesized and evaluated for their antitumor activity. These studies indicate the potential of such compounds in the development of new therapeutic agents for the treatment of various cancers (Abou-Elmagd et al., 2016).

Mechanism of Action

The compound has shown potent activity against Candida spp., including several multidrug-resistant strains . It inhibits the formation of yeast to mold as well as ergosterol formation, which is essential for the function and structural integrity of the fungal cell membrane .

Future Directions

The compound shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida spp . Further studies would be needed to confirm its efficacy and safety in clinical settings.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O2S/c27-18(25-20-24-15(12-29-20)17-6-3-9-28-17)11-26-16-5-2-1-4-13(16)23-19(26)14-10-21-7-8-22-14/h1-10,12H,11H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPSQRAHLOJQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC(=CS3)C4=CC=CO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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